molecular formula C10H11N3OS B185733 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine CAS No. 63617-18-5

5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine

Katalognummer: B185733
CAS-Nummer: 63617-18-5
Molekulargewicht: 221.28 g/mol
InChI-Schlüssel: GYXJNPCMLREPTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Characterization of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine

Molecular Geometry and Crystallographic Analysis

The compound features a 1,3,4-thiadiazole core substituted at position 5 with a 4-methoxybenzyl group and an amine at position 2 (Fig. 1). The thiadiazole ring is planar, with bond lengths and angles consistent with aromatic delocalization. The sulfur atom at position 1 contributes to the ring’s electronic stability, while the methoxybenzyl substituent introduces steric and electronic effects that influence packing in the solid state.

Crystallographic data for closely related analogs (e.g., 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one) reveal that substituents on the thiadiazole ring adopt specific dihedral angles relative to the aromatic system. For this compound, the benzyl group is expected to form a dihedral angle of ~70–80° with the thiadiazole plane, as observed in similar structures. Hydrogen bonding between the amine group and adjacent molecules often stabilizes crystal lattices, though no single-crystal data for this specific compound is publicly available.

Table 1: Key Crystallographic Parameters (Hypothetical)
Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.2 Å, b = 7.3 Å, c = 15.4 Å
Dihedral Angle (C–S–N) 72.5°

Spectroscopic Profiling (IR, NMR, MS)

Infrared Spectroscopy (IR):
The IR spectrum exhibits characteristic peaks at:

  • 3406 cm⁻¹ : N–H stretching of the amine group.
  • 1525 cm⁻¹ : C–N stretching within the thiadiazole ring.
  • 1053 cm⁻¹ : C–O stretching from the methoxy group.

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (DMSO-d₆) :
    • δ 3.74 ppm (s, 3H, OCH₃).
    • δ 4.48 ppm (d, J = 5.4 Hz, 2H, CH₂).
    • δ 6.92–7.31 ppm (m, 4H, aromatic protons).
    • δ 8.74 ppm (s, 1H, NH).
  • ¹³C NMR :
    • δ 55.17 ppm (OCH₃).
    • δ 112.52 ppm (C–S bond adjacent to thiadiazole).

Mass Spectrometry (MS):
The molecular ion peak appears at m/z = 221.28 (M⁺), with fragmentation patterns consistent with loss of the methoxybenzyl group (m/z = 121).

Tautomeric Behavior and Electronic Configuration

The amine group at position 2 enables tautomerism between the thiadiazole and its 2-imino-2,3-dihydro-1,3,4-thiadiazole form. Density functional theory (DFT) calculations for analogous compounds suggest the thiadiazole tautomer is more stable by ~10 kcal/mol due to aromatic stabilization. The methoxybenzyl group’s electron-donating effect increases electron density on the thiadiazole ring, enhancing nucleophilic reactivity at position 5.

Figure 2: Proposed Tautomeric Forms
  • Form A : 1,3,4-Thiadiazol-2-amine (dominant).
  • Form B : 2-Imino-2,3-dihydro-1,3,4-thiadiazole.

Comparative Analysis with 1,3,4-Thiadiazole Derivatives

This compound shares structural motifs with pharmacologically active analogs but differs in substituent effects:

Table 2: Comparative Properties of Selected Thiadiazoles
Compound Melting Point (°C) Log P Bioactivity
5-(4-Methoxybenzyl)-derivative 178–180 2.29 Antimicrobial
5-Phenyl-1,3,4-thiadiazol-2-amine 172–174 2.45 Anticancer
5-(Thiophen-2-ylmethyl)-derivative 152–154 2.12 Antifungal

The methoxy group enhances solubility relative to non-polar derivatives (e.g., 5-benzyl analogs), while the amine group facilitates hydrogen bonding with biological targets.

Eigenschaften

IUPAC Name

5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-14-8-4-2-7(3-5-8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXJNPCMLREPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355423
Record name 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63617-18-5
Record name 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Sulfuric Acid-Mediated Synthesis

The most widely documented approach involves the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide in concentrated sulfuric acid at 60–70°C for 8 hours. The mechanism proceeds via initial formation of a thiosemicarbazide intermediate, followed by cyclization under acidic conditions. Neutralization with aqueous ammonia precipitates the product, which is recrystallized from ethanol or dimethyl sulfoxide (DMSO). This method yields approximately 74–78% purity. Key spectral data include:

  • ¹H NMR (DMSO-d₆) : δ 3.72 (s, 3H, OCH₃), 6.82–7.28 (m, 4H, aromatic), 7.11 (s, 2H, NH₂).

  • IR (KBr) : 3406 cm⁻¹ (N–H stretch), 1525 cm⁻¹ (C–N stretch), 1053 cm⁻¹ (C–O stretch).

Limitations

Prolonged heating (4–6 hours) and corrosive acid handling pose safety challenges, while byproducts such as sulfonated derivatives may reduce yield.

Phosphorus-Based Catalytic Methods

Phosphorus Oxychloride (POCl₃) Assisted Synthesis

POCl₃ acts as a dehydrating agent, facilitating cyclization at reflux temperatures (80–90°C). A mixture of 4-methoxyphenylacetic acid (0.1 mol), thiosemicarbazide (0.1 mol), and excess POCl₃ is heated for 3 hours, followed by hydrolysis with ice-cold water. Neutralization with potassium hydroxide yields the product in 86–90% purity. This method reduces reaction time compared to H₂SO₄ but requires careful handling of toxic POCl₃ vapors.

Phosphorus Pentachloride (PCl₅) Solid-Phase Synthesis

A patent-based method involves grinding equimolar amounts of thiosemicarbazide, carboxylic acid, and PCl₅ at room temperature for 1 hour. The crude product is basified to pH 8–8.2 using sodium hydroxide, achieving yields exceeding 91%. Advantages include solvent-free conditions and minimal equipment requirements, though PCl₅’s hygroscopic nature demands anhydrous environments.

Solvent-Free and Mechanochemical Approaches

Grinding Technique with Catalytic H₂SO₄

A mixture of 4-methoxyphenylacetic acid (0.01 mol), thiosemicarbazide (0.01 mol), and catalytic H₂SO₄ is ground in a mortar for 90 minutes, followed by standing at room temperature for 4 hours. The product is isolated in 77% yield after recrystallization. This method eliminates solvent use but requires intermittent grinding to ensure homogeneity.

Ultrasonic Irradiation

Ultrasonic irradiation (30 minutes at 80°C) in ethanol with H₂SO₄ accelerates the reaction, though yields are modest (61%). The technique is ideal for small-scale synthesis but less efficient for bulk production.

Microwave-Assisted Synthesis

Microwave with POCl₃ Catalyst

Irradiating a mixture of 4-methoxyphenylacetic acid, thiosemicarbazide, and POCl₃ at 600 W for 5 minutes achieves 90% yield. Microwave irradiation enhances reaction kinetics by rapidly generating thermal energy, reducing time from hours to minutes.

Microwave with MgSO₄ Catalyst

Using anhydrous MgSO₄ as a desiccant, microwave irradiation (250 W, 5 minutes) yields 88% product. This method avoids corrosive acids but requires post-reaction filtration to remove MgSO₄.

One-Pot Synthesis Using Polyphosphate Ester (PPE)

A novel approach employs PPE as a cyclizing agent under mild conditions (≤85°C). Thiosemicarbazide and 4-methoxyphenylacetic acid react in PPE for 2–3 hours, yielding 82–85% product. PPE’s low toxicity and reusability make this method environmentally favorable, though scalability remains untested.

Comparative Analysis of Methods

Method Catalyst/Conditions Time Yield Advantages Disadvantages
Conventional H₂SO₄H₂SO₄, 60–70°C8 hours74–78%High reproducibilityCorrosive, long duration
POCl₃ RefluxPOCl₃, 80–90°C3 hours86–90%High yieldToxic vapors, requires hydrolysis
PCl₅ GrindingPCl₅, room temperature1 hour>91%Solvent-free, fastHygroscopic reagents
Microwave (POCl₃)POCl₃, 600 W5 minutes90%Rapid, energy-efficientSpecialized equipment needed
PPE One-PotPPE, ≤85°C2–3 hours82–85%Mild conditions, low toxicityLimited scalability data

Optimization Strategies

Stoichiometric Ratios

A molar ratio of 1:1.2 (carboxylic acid to thiosemicarbazide) maximizes yield by ensuring complete cyclization. Excess thiosemicarbazide (>1.2 eq) leads to dimerization side products.

Recrystallization Solvents

Ethanol-water (7:3) mixtures achieve >95% purity, while DMSO-water (1:1) is preferred for polar byproduct removal.

pH Control During Workup

Maintaining pH 8–8.5 during neutralization prevents thiadiazole ring hydrolysis. Over-basification (pH >9) degrades the product .

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiadiazole ring undergoes oxidation at the sulfur atom, producing sulfoxides or sulfones under controlled conditions .

Key Reagents and Conditions:

  • Hydrogen peroxide (H₂O₂): Mild oxidizing agent for sulfoxide formation.

  • m-Chloroperbenzoic acid (m-CPBA): Selective oxidant for sulfone generation under ambient conditions.

Products:

Oxidation StateProduct Structure
Sulfoxide5-(4-Methoxybenzyl)-1,3,4-thiadiazole-2-amine 1-oxide
Sulfone5-(4-Methoxybenzyl)-1,3,4-thiadiazole-2-amine 1,1-dioxide

Reduction Reactions

Reduction of the thiadiazole ring modifies its aromaticity, yielding dihydrothiadiazole derivatives .

Key Reagents and Conditions:

  • Lithium aluminum hydride (LiAlH₄): Reduces the thiadiazole ring in anhydrous THF at reflux.

  • Sodium borohydride (NaBH₄): Selective reduction under milder conditions (e.g., ethanol, 60°C).

Products:

Reducing AgentMajor Product
LiAlH₄5-(4-Methoxybenzyl)-2,3-dihydro-1,3,4-thiadiazol-2-amine
NaBH₄Partially reduced thiadiazole derivatives

Nucleophilic Substitution Reactions

The amine group at position 2 participates in nucleophilic substitution, enabling functionalization of the thiadiazole ring .

Reaction with 2-Bromoketones

Conditions: Reflux in ethanol for 12 hours, followed by neutralization with aqueous Na₂CO₃ .
Example:

  • Reacting with 2-bromoacetophenone yields 2-(4-methoxybenzyl)imidazo[2,1-b] thiadiazole via cyclocondensation .

Reaction with Chloroacetyl Chloride

Conditions: Anhydrous sodium acetate as a base, benzene solvent, 80°C .
Product:

  • Forms 2-chloro-N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)acetamide , a precursor for further substitutions (e.g., with piperazines or thioureas) .

Electrophilic Substitution Reactions

The methoxybenzyl group undergoes electrophilic aromatic substitution (EAS) at the para position .

Key Reagents and Conditions:

  • Nitration: HNO₃/H₂SO₄ mixture at 0–5°C.

  • Halogenation: Cl₂ or Br₂ in acetic acid.

Products:

Reaction TypeProduct
Nitration5-(4-Methoxy-3-nitrobenzyl)-1,3,4-thiadiazol-2-amine
Bromination5-(4-Methoxy-3-bromobenzyl)-1,3,4-thiadiazol-2-amine

Cyclocondensation Reactions

The compound serves as a scaffold for synthesizing fused heterocycles.

Formation of Imidazo[2,1-b] thiadiazoles

Conditions: Reaction with 2-bromoketones in ethanol under reflux .
Example:

  • Reacting with 2-bromo-1-(4-chlorophenyl)ethanone produces 2-(4-chlorophenyl)-6-(4-methoxybenzyl)imidazo[2,1-b] thiadiazole .

Alkylation and Acylation Reactions

The amine group undergoes alkylation or acylation to form derivatives with enhanced reactivity .

Key Examples:

Reaction TypeReagentProduct
AcylationAcetic anhydrideN-Acetyl-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine
AlkylationMethyl iodideN-Methyl-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine

Sulfonation Reactions

Conditions: Treatment with chlorosulfonic acid in dichloromethane at 0°C.
Product:

  • 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine sulfonic acid , a precursor for further functionalization.

Wissenschaftliche Forschungsanwendungen

5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Effects : The 4-methoxybenzyl group in the title compound provides electron-donating properties, enhancing resonance stabilization of the thiadiazole ring compared to electron-withdrawing groups (e.g., 4-bromobenzyl in ).
  • Synthetic Flexibility : Microwave-assisted synthesis (e.g., ) is more efficient for Schiff base derivatives, whereas traditional acid-catalyzed cyclization is preferred for alkyl-substituted thiadiazoles .

Table 2: Pharmacological Profiles of Thiadiazol-2-amine Derivatives

Compound Name Biological Activity Mechanism/Interaction Potency (IC₅₀/EC₅₀) Reference
5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine Antileukemic activity Binds to ALK5 and GSK-3β in molecular docking Not quantified (preliminary data)
5-(4-Bromobenzyl)-1,3,4-thiadiazol-2-amine Acetylcholinesterase inhibition Interaction with catalytic active site IC₅₀ = 49.86 μM
Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine Anticancer activity Hydrogen bonding with kinase targets IC₅₀ = 1.28 μg/mL (MCF7 cells)
N-Benzylidene-5-(styryl)-1,3,4-thiadiazol-2-amine Antioxidant and antimicrobial properties Not fully elucidated Moderate activity

Key Observations :

  • Anticancer Selectivity : The 4-methoxybenzyl derivative shows specificity for leukemia cells, while fluorophenyl-thiophene derivatives () target breast cancer, suggesting substituent-driven tissue selectivity.
  • Enzyme Inhibition : Bromine substituents (e.g., ) enhance acetylcholinesterase inhibition, whereas methoxy groups may favor kinase interactions (e.g., ALK5 in ).

Physicochemical and ADMET Considerations

  • Metabolic Stability: Methoxy groups are prone to demethylation in vivo, which may limit the bioavailability of the title compound compared to non-oxygenated derivatives .

Biologische Aktivität

5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide in sulfuric acid at elevated temperatures (60–70°C) . This method yields the target compound effectively and allows for further modifications that can enhance its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in terms of its anticancer properties. The following sections detail specific studies and findings related to its cytotoxic effects against various cancer cell lines.

Anticancer Activity

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including leukemia (L1210), cervical carcinoma (HeLa), and human T-lymphocyte cells (CEM). IC50 values ranged from 0.79 to 1.6 μM , indicating potent activity .
    • A structure-activity relationship (SAR) analysis revealed that modifications on the thiadiazole scaffold could enhance cytotoxic effects. For instance, derivatives with additional aromatic substitutions showed improved potency against MCF-7 breast cancer cells .
  • Mechanisms of Action :
    • The compound induces apoptosis in cancer cells through mechanisms such as phosphatidylserine externalization and activation of caspases (specifically caspase-3), which are critical markers of programmed cell death .
    • Flow cytometric analyses indicated that treatment with this compound alters the Bax/Bcl-2 ratio in favor of apoptosis, further supporting its role as an anticancer agent .

Comparative Biological Activity

The following table summarizes the IC50 values for this compound compared to other related compounds:

Compound Cell Line IC50 (μM)
This compoundHeLa0.79
This compoundCEM1.6
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amineMCF-712.5
5-(Chlorobenzyl)-1,3,4-thiadiazoleA5490.2

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives:

  • Antileukemic Activity :
    • A study focused on the antileukemic properties of various thiadiazole derivatives highlighted that compounds similar to this compound showed promising results in inducing apoptosis in murine leukemia cells .
  • In Vivo Studies :
    • Preliminary in vivo studies have indicated that certain derivatives can effectively target tumor cells in animal models. For example, radioactive tracing studies demonstrated that modified thiadiazoles could localize to sarcoma cells in tumor-bearing mice .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine, and what experimental conditions are critical for yield optimization?

  • Answer : A typical synthesis involves reacting 4-methoxybenzyl-substituted carboxylic acids (or derivatives) with thiosemicarbazide under acidic conditions. For example, POCl₃ is often used as a cyclizing agent, with reflux temperatures (~90°C) and reaction times of 3–6 hours . Adjusting pH to 8–9 during workup precipitates the product, followed by recrystallization from DMSO/water or ethanol . Key variables affecting yield include stoichiometric ratios of reagents, temperature control, and solvent purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry and hydrogen-bonding networks, as demonstrated for analogous thiadiazoles . Complementary techniques include:

  • FT-IR : To identify N–H stretching (~3300 cm⁻¹) and C=S/C–N vibrations (~1600–1200 cm⁻¹).
  • NMR : ¹H NMR for methoxy protons (~δ 3.8 ppm) and aromatic protons (~δ 6.8–7.4 ppm); ¹³C NMR for thiadiazole C-2 (~δ 165–170 ppm) .
  • Mass spectrometry (ESI-MS) : To confirm molecular ion peaks and fragmentation patterns .

Q. How can researchers screen the biological activity of this compound, and what assays are recommended for antimicrobial studies?

  • Answer : Follow standardized protocols for antimicrobial testing, such as broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration). Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains, alongside fungal species (e.g., C. albicans). Structure-activity relationship (SAR) studies suggest that methoxy and benzyl groups enhance activity against resistant pathogens . Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) to validate results.

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or IR bands) be resolved during structural elucidation of thiadiazole derivatives?

  • Answer : Contradictions often arise from polymorphism or solvent effects. For NMR, use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃) and compare with computed chemical shifts via DFT calculations (e.g., B3LYP/6-311++G** level) . For IR, ensure sample dryness to avoid O–H interference. If crystallographic data conflicts with spectroscopy, prioritize SCXRD results and re-examine sample purity .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Answer : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO-LUMO), electrostatic potential (ESP) maps, and global reactivity descriptors (e.g., electronegativity, chemical hardness). Basis sets like 6-311G++(d,p) and functionals like B3LYP are widely used for thiadiazoles . Pair these with molecular docking to predict binding affinities to biological targets (e.g., bacterial enzymes) .

Q. What strategies optimize the synthesis of this compound to minimize hazardous byproducts?

  • Answer : Replace POCl₃ with greener cyclizing agents (e.g., PPA (polyphosphoric acid)) or use microwave-assisted synthesis to reduce reaction time and waste . Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for purification. For waste management, segregate halogenated byproducts and neutralize acidic residues before disposal .

Q. How do structural modifications (e.g., substituent variations on the benzyl group) influence the compound’s bioactivity and physicochemical properties?

  • Answer : Introduce electron-donating (e.g., –OCH₃) or electron-withdrawing (e.g., –NO₂) groups at the para-position of the benzyl ring to modulate lipophilicity (logP) and bioavailability. SAR studies show that methoxy groups enhance antimicrobial potency, while bulky substituents (e.g., tert-butyl) may reduce solubility . Use HPLC to measure logP and assess stability under physiological pH (e.g., PBS buffer at pH 7.4) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the compound’s mechanism of action in biological systems?

  • Answer : Employ a combination of in vitro and in silico approaches:

  • Enzyme inhibition assays : Target enzymes like dihydrofolate reductase (DHFR) or β-lactamase .
  • Flow cytometry : To evaluate apoptosis induction in cancer cell lines.
  • Transcriptomics/proteomics : Identify differentially expressed genes/proteins post-treatment.
  • Molecular dynamics simulations : To study ligand-receptor interactions over time .

Q. What factorial design parameters are critical when scaling up the synthesis of this compound?

  • Answer : Use a 2³ factorial design to evaluate the impact of:

  • Temperature (80°C vs. 100°C)
  • Reagent molar ratio (1:1 vs. 1:1.2)
  • Reaction time (3 vs. 6 hours).
    Monitor responses like yield, purity (HPLC), and energy consumption. Central Composite Design (CCD) can further optimize conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.